molecular formula C12H13FN2O2S B11496883 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11496883
M. Wt: 268.31 g/mol
InChI Key: CMOPJIJUGAPTQO-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring substituted with a 3-fluorophenyl group and a 2-aminoethylsulfanyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-fluorophenyl group in 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H13FN2O2S

Molecular Weight

268.31 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H13FN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10(12(15)17)18-5-4-14/h1-3,6,10H,4-5,7,14H2

InChI Key

CMOPJIJUGAPTQO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)SCCN

Origin of Product

United States

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